Cas no 349096-74-8 (N-(2-Methoxyethyl)nicotinamide)
N-(2-Methoxyethyl)nicotinamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-methoxyethyl)pyridine-3-carboxamide
- SCHEMBL1116738
- AKOS002955964
- HS-0068
- 349096-74-8
- N-(2-Methoxyethyl)nicotinamide
-
- Inchi: 1S/C9H12N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3,(H,11,12)
- InChI Key: GDHLMQLGKSJOSA-UHFFFAOYSA-N
- SMILES: O(C)CCNC(C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 180.089877630Da
- Monoisotopic Mass: 180.089877630Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 51.2Ų
N-(2-Methoxyethyl)nicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | HS-0068-1MG |
N-(2-Methoxyethyl)nicotinamide |
349096-74-8 | >97% | 1mg |
£36.00 | 2025-02-08 | |
| Key Organics Ltd | HS-0068-5MG |
N-(2-Methoxyethyl)nicotinamide |
349096-74-8 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| Key Organics Ltd | HS-0068-10MG |
N-(2-Methoxyethyl)nicotinamide |
349096-74-8 | >97% | 10mg |
£51.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627058-1mg |
N-(2-methoxyethyl)nicotinamide |
349096-74-8 | 98% | 1mg |
¥420.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627058-2mg |
N-(2-methoxyethyl)nicotinamide |
349096-74-8 | 98% | 2mg |
¥546.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627058-5mg |
N-(2-methoxyethyl)nicotinamide |
349096-74-8 | 98% | 5mg |
¥578.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627058-10mg |
N-(2-methoxyethyl)nicotinamide |
349096-74-8 | 98% | 10mg |
¥756.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627058-20mg |
N-(2-methoxyethyl)nicotinamide |
349096-74-8 | 98% | 20mg |
¥966.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627058-25mg |
N-(2-methoxyethyl)nicotinamide |
349096-74-8 | 98% | 25mg |
¥919.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627058-50mg |
N-(2-methoxyethyl)nicotinamide |
349096-74-8 | 98% | 50mg |
¥1228.00 | 2024-05-17 |
N-(2-Methoxyethyl)nicotinamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on N-(2-Methoxyethyl)nicotinamide
Professional Introduction to N-(2-Methoxyethyl)nicotinamide (CAS No. 349096-74-8)
N-(2-Methoxyethyl)nicotinamide, a compound with the chemical identifier CAS No. 349096-74-8, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural properties, has garnered considerable attention for its potential applications in drug development and therapeutic interventions. The structural motif of N-(2-Methoxyethyl)nicotinamide combines the well-documented biological activity of nicotinamide with the modulating effects of the 2-methoxyethyl group, creating a versatile scaffold for further chemical and biological exploration.
The< strong>N-(2-Methoxyethyl)nicotinamide molecule exhibits a molecular formula that underscores its synthetic accessibility and potential for derivatization. This flexibility has positioned it as a candidate for various pharmacological studies, particularly in the context of neuroprotective and anti-inflammatory agents. Recent research has highlighted its role in modulating enzymatic pathways associated with cellular metabolism and stress response, making it a subject of intense interest among medicinal chemists.
In the realm of contemporary pharmaceutical research, N-(2-Methoxyethyl)nicotinamide has been investigated for its potential to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are pivotal in numerous physiological processes, including cognitive function, muscle contraction, and autonomic signaling. The introduction of the 2-methoxyethyl group into the nicotinamide core appears to enhance binding affinity and selectivity, suggesting applications in treatments targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary in vitro studies have demonstrated promising results, indicating that N-(2-Methoxyethyl)nicotinamide can modulate nAChR activity without significant side effects.
Beyond its neuropharmacological potential, N-(2-Methoxyethyl)nicotinamide has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. The compound's ability to interfere with inflammatory signaling pathways has been observed in both cellular and animal models. Specifically, studies have shown that it can attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting key transcription factors like NF-κB. This mechanism of action positions N-(2-Methoxyethyl)nicotinamide as a promising candidate for developing novel anti-inflammatory therapies.
The synthesis of N-(2-Methoxyethyl)nicotinamide involves well-established organic chemistry techniques, ensuring scalability and reproducibility. The process typically begins with the condensation of nicotinamide with 2-methoxyethanol under basic conditions, followed by purification steps to isolate the desired product. This synthetic route is amenable to modifications, allowing for the introduction of additional functional groups or substituents to tailor the compound's pharmacological profile further. Such flexibility is crucial in drug discovery pipelines, where lead optimization is often required to achieve desired efficacy and safety profiles.
Recent advances in computational chemistry have also contributed to the understanding of N-(2-Methoxyethyl)nicotinamide's behavior. Molecular docking simulations have been employed to predict its binding interactions with target proteins, providing insights into its mechanism of action at an atomic level. These simulations have corroborated experimental findings and have helped identify key residues involved in receptor binding. Additionally, QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to correlate structural features with biological activity, aiding in the design of more potent derivatives.
The pharmacokinetic properties of N-(2-Methoxyethyl)nicotinamide have been another area of focus. In vivo studies have revealed that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound demonstrates reasonable oral bioavailability and prolonged half-life, suggesting potential for once-daily dosing regimens. Furthermore, preliminary toxicology assessments have shown no significant adverse effects at therapeutic doses, reinforcing its safety profile.
The future direction of research on N-(2-Methoxyethyl)nicotinamide is multifaceted. Ongoing studies aim to elucidate its precise mechanism of action across different biological systems and to explore its potential in combination therapies. For instance, investigating its synergistic effects with other compounds may lead to more comprehensive treatment strategies for complex diseases like cancer or neurodegenerative disorders. Additionally, exploring novel synthetic pathways could enhance production efficiency and yield new derivatives with enhanced properties.
In conclusion, N-(2-Methoxyethyl)nicotinamide (CAS No. 349096-74-8) stands out as a promising compound with diverse applications in pharmaceutical research. Its unique structural features have opened up avenues for investigating neurological disorders, inflammation-related conditions, and beyond. With continued advancements in synthetic methodologies and computational techniques, this compound is poised to make significant contributions to future medical treatments.
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